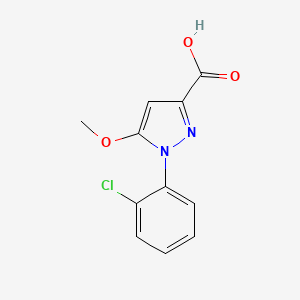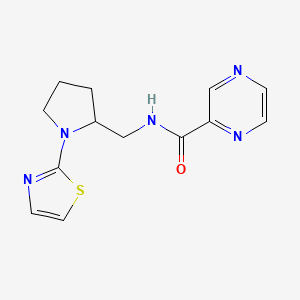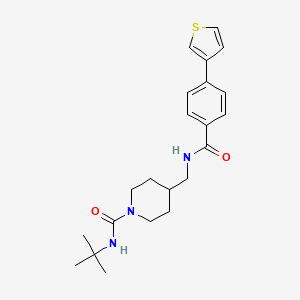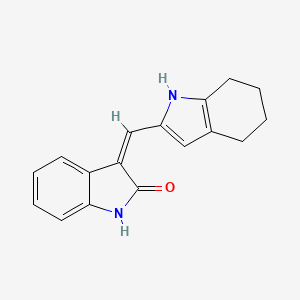
1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a carboxylic acid (-COOH) and a methoxy (-OCH3) group suggests that this compound may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring with a chlorine substituent, a methoxy group, and a carboxylic acid group . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is acidic and can participate in acid-base reactions. The pyrazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound capable of forming hydrogen bonds, influencing its solubility in different solvents .科学的研究の応用
Synthesis and Structural Characterization
- Synthesis of Pyrazole Derivatives :
- The synthesis of pyrazole derivatives, including those with chlorophenyl and methoxy groups, involves regiospecific reactions that often require unambiguous structure determination through single-crystal X-ray analysis. These compounds demonstrate the importance of weak interactions in crystal packing and highlight the complexity of their synthesis and identification (Kumarasinghe, Hruby, & Nichol, 2009).
Spectroscopy and Computational Analysis
- Spectroscopic and Crystallographic Techniques :
- Detailed structural and vibrational analysis of pyrazole derivatives, facilitated by various spectroscopic and crystallographic techniques, aids in understanding their molecular geometry. Such analyses are crucial for theoretical chemistry, providing insights into the compounds' properties and potential applications (Alaşalvar et al., 2014).
Applications in Material Science
- Nonlinear Optical Materials :
- Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has shown these compounds to be promising candidates for optical limiting applications, indicating their potential use in developing new materials with specific optical properties (Chandrakantha et al., 2013).
Chemical Properties and Reactions
Chemical Reactivity and Modification :
- The bioactivity-oriented modification of pyrazole derivatives to enhance their efficacy against fungal strains demonstrates the chemical versatility of these compounds. Such modifications can significantly impact their practical applications, including in the development of fungicides (Liu et al., 2020).
Corrosion Protection Studies :
- Pyrazole derivatives have been studied for their corrosion protection behavior, showing promising results as inhibitors for mild steel in acidic solutions. This highlights their potential industrial applications in corrosion prevention (Paul, Yadav, & Obot, 2020).
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJMUOZISAFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)

![5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![6H-pyrido[3',2':4,5][1,3]thiazolo[2,3-b]quinazolin-6-one](/img/structure/B2590497.png)
![6-Methyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2590499.png)
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)

![Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate](/img/structure/B2590503.png)


![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2590506.png)
